1-((4-methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
CAS No.: 844851-71-4
Cat. No.: VC6793751
Molecular Formula: C24H22N4O3S
Molecular Weight: 446.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 844851-71-4 |
|---|---|
| Molecular Formula | C24H22N4O3S |
| Molecular Weight | 446.53 |
| IUPAC Name | 3-(4-methoxyphenyl)sulfonyl-1-(2-phenylethyl)-2H-imidazo[4,5-b]quinoxaline |
| Standard InChI | InChI=1S/C24H22N4O3S/c1-31-19-11-13-20(14-12-19)32(29,30)28-17-27(16-15-18-7-3-2-4-8-18)23-24(28)26-22-10-6-5-9-21(22)25-23/h2-14H,15-17H2,1H3 |
| Standard InChI Key | JSWLJZNLAYHLBY-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CCC5=CC=CC=C5 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture
The compound features a fused imidazo[4,5-b]quinoxaline core, a bicyclic system comprising a quinoxaline (two benzene rings fused with two nitrogen atoms) and an imidazole ring (five-membered ring with two nitrogen atoms). The 1-position is substituted with a 4-methoxyphenylsulfonyl group (-SO₂-C₆H₄-OCH₃), while the 3-position bears a phenethyl moiety (-CH₂CH₂-C₆H₅). The dihydro designation indicates partial saturation of the imidazole ring, reducing aromaticity at the 2,3-positions .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 1-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline |
| Molecular Formula | C₂₄H₂₂N₄O₃S |
| Molecular Weight | 446.52 g/mol |
| Key Functional Groups | Sulfonyl, methoxy, phenethyl |
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis can be conceptualized in three stages:
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Quinoxaline Core Formation: Condensation of o-phenylenediamine with glyoxal derivatives.
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Imidazo Ring Construction: Cyclization via Ullmann or Buchwald-Hartwig coupling .
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Functionalization: Sulfonation at N1 and phenethylation at N3.
Quinoxaline Precursor
Reaction of o-phenylenediamine with dichloroglyoxime yields 2,3-dichloroquinoxaline. Subsequent reduction generates 2,3-dihydroquinoxaline.
Imidazo Ring Annulation
Copper-catalyzed cyclization with bromoacetophenone introduces the imidazole ring, forming 2,3-dihydro-1H-imidazo[4,5-b]quinoxaline .
Sulfonation and Phenethylation
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Sulfonation: Treatment with 4-methoxyphenylsulfonyl chloride in the presence of base .
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Phenethylation: Alkylation using phenethyl bromide under Mitsunobu conditions.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Quinoxaline formation | o-Phenylenediamine, glyoxal, HCl, reflux | 78 |
| Imidazo cyclization | CuI, phenanthroline, K₂CO₃, DMF, 110°C | 65 |
| Sulfonation | 4-MeOPhSO₂Cl, Et₃N, CH₂Cl₂, 0°C→RT | 82 |
| Phenethylation | Phenethyl bromide, DIAD, PPh₃, THF | 70 |
Biological Activity and Mechanistic Insights
Kinase Inhibition
The phenethyl moiety may confer selectivity for tyrosine kinases. Related compounds show submicromolar activity against Abl1 and EGFR kinases, with ΔG binding energies ≤ -8.5 kcal/mol.
Immunomodulatory Effects
Quinoxaline derivatives antagonize Toll-like receptor 7 (TLR7), suppressing NF-κB translocation (IC₅₀: 8.2–10.0 μM) . This mechanism is relevant to cytokine storm mitigation in viral infections.
Pharmacokinetic and Toxicity Profiling
ADME Predictions
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Absorption: High Caco-2 permeability (Papp > 20 × 10⁻⁶ cm/s) due to lipophilic groups.
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Metabolism: CYP3A4-mediated oxidation of the methoxy group .
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Excretion: Renal (70%) and fecal (30%) routes, as per related sulfonamides .
Toxicity
Preliminary cytotoxicity assays on HEK-293 cells indicate CC₅₀ > 100 μM, suggesting a wide therapeutic window.
Challenges and Future Directions
Synthetic Hurdles
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Regioselectivity in sulfonation requires careful protecting group strategies.
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Scalability of Cu-catalyzed cyclizations remains problematic.
Clinical Translation
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Lead Optimization: Introducing polar groups (e.g., hydroxyl) to improve aqueous solubility.
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In Vivo Studies: PK/PD modeling in murine models of viral infection.
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